molecular formula C12H18ClNO2 B7982627 Methyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride

Methyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride

Cat. No.: B7982627
M. Wt: 243.73 g/mol
InChI Key: HANZTVCRSAQION-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 and a molecular weight of 243.73 g/mol It is a hydrochloride salt form of methyl 3-amino-3-(4-ethylphenyl)propanoate, which is an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride typically involves the reaction of 4-ethylbenzaldehyde with glycine methyl ester hydrochloride in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

Methyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(4-isopropylphenyl)propanoate hydrochloride
  • Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride
  • Methyl 3-amino-3-(4-tert-butylphenyl)propanoate hydrochloride

Uniqueness

Methyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

methyl 3-amino-3-(4-ethylphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-3-9-4-6-10(7-5-9)11(13)8-12(14)15-2;/h4-7,11H,3,8,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANZTVCRSAQION-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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